molecular formula C6H7N3O B13571344 1-(2H-1,2,3-triazol-2-yl)cyclopropane-1-carbaldehyde

1-(2H-1,2,3-triazol-2-yl)cyclopropane-1-carbaldehyde

Cat. No.: B13571344
M. Wt: 137.14 g/mol
InChI Key: ORQZNZBEOLVWAW-UHFFFAOYSA-N
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Description

1-(2H-1,2,3-Triazol-2-yl)cyclopropane-1-carbaldehyde is a compound that features a triazole ring attached to a cyclopropane moiety with an aldehyde functional group. Triazoles are a class of heterocyclic compounds containing three nitrogen atoms in a five-membered ring. These compounds are known for their stability and diverse biological activities, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of 1-(2H-1,2,3-triazol-2-yl)cyclopropane-1-carbaldehyde typically involves the use of “click” chemistry, a powerful and efficient method for constructing triazole rings. One common approach is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method involves the reaction of an azide with a terminal alkyne in the presence of a copper catalyst to form the triazole ring . The cyclopropane moiety can be introduced through various synthetic routes, such as cyclopropanation reactions using diazo compounds and transition metal catalysts .

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Properties

Molecular Formula

C6H7N3O

Molecular Weight

137.14 g/mol

IUPAC Name

1-(triazol-2-yl)cyclopropane-1-carbaldehyde

InChI

InChI=1S/C6H7N3O/c10-5-6(1-2-6)9-7-3-4-8-9/h3-5H,1-2H2

InChI Key

ORQZNZBEOLVWAW-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C=O)N2N=CC=N2

Origin of Product

United States

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